1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Description
1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Biological Activity
The compound 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a novel derivative belonging to the class of dihydroquinoline compounds. This class has garnered attention due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders and various cancers. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H26F1N3O2S
- Molecular Weight : 389.50 g/mol
The presence of a fluoro group and a benzenesulfonyl moiety suggests potential interactions with various biological targets, enhancing its activity profile.
Research indicates that compounds similar to This compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been suggested that related compounds inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair in rapidly dividing cells .
- Modulation of Neurotransmitter Receptors : The piperazine moiety indicates potential activity at neurotransmitter receptors such as serotonin or dopamine receptors, which are critical in CNS disorders .
- Antioxidant Properties : Some studies suggest that dihydroquinoline derivatives possess antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of related compounds. For example:
- Cell Proliferation Inhibition : In vitro assays have shown that certain dihydroquinoline derivatives inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is often linked to the induction of apoptosis and cell cycle arrest .
- In Vivo Studies : Animal models treated with similar compounds exhibited significant tumor reduction compared to control groups, indicating promising therapeutic efficacy .
CNS Activity
The compound's ability to cross the blood-brain barrier suggests potential applications in treating CNS disorders such as anxiety and depression:
- Behavioral Studies : Animal studies have indicated that administration of dihydroquinoline derivatives results in anxiolytic-like effects, which may be mediated through modulation of GABAergic activity or serotonin pathways .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of a structurally similar compound on human osteosarcoma cells. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics like methotrexate .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Dihydroquinoline Derivative | 5.0 | Apoptosis induction |
Methotrexate | 15.0 | DHFR inhibition |
Study 2: CNS Effects
A behavioral study assessed the anxiolytic effects of a related dihydroquinoline derivative in mice. Results indicated a significant reduction in anxiety-like behavior in elevated plus maze tests compared to controls.
Treatment | Time (days) | Anxiety Score (mean ± SEM) |
---|---|---|
Control | 14 | 7.5 ± 0.5 |
Treatment | 14 | 4.2 ± 0.3 |
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-5-9-29-17-24(33(31,32)19-8-6-7-18(2)14-19)25(30)20-15-21(26)23(16-22(20)29)28-12-10-27(3)11-13-28/h6-8,14-17H,4-5,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYAHGVLFXABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.